molecular formula C₄₀H₆₆N₁₄O₁₆S₂ B612509 TD 1 (peptide) CAS No. 918629-48-8

TD 1 (peptide)

货号: B612509
CAS 编号: 918629-48-8
分子量: 1063.17
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TD 1 (peptide) is an 11-amino acid peptide (molecular weight: 1063.17 g/mol; molecular formula: C₄₀H₆₆N₁₄O₁₆S₂) that enhances transdermal delivery of macromolecules by binding to the Na+/K+-ATPase beta-subunit (ATP1B1) . Its CAS registry number is 918629-48-8, and it exhibits high solubility in water (H₂O), making it suitable for aqueous formulations. Storage recommendations include maintaining lyophilized powder at -20°C for long-term stability and dissolved solutions at -80°C to prevent degradation . The peptide’s mechanism involves modulating skin permeability, which has implications for drug delivery systems targeting systemic circulation through the dermal route.

准备方法

Synthetic Routes and Reaction Conditions: TD 1 (peptide) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin . The process involves the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

    Deprotection: The amino-protecting group is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, activated by a coupling reagent, is added to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of TD 1 (peptide) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:

化学反应分析

Types of Reactions: TD 1 (peptide) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in thiol-disulfide exchange reactions due to the presence of cysteine residues .

Common Reagents and Conditions:

Major Products:

科学研究应用

Key Applications

  • Transdermal Delivery of Neurotoxins
    • Case Study : A study demonstrated that TD 1 could effectively facilitate the transdermal delivery of botulinum neurotoxin type A (BoNT-A) through intact skin. This method allows for non-invasive administration, reducing inflammation caused by nociceptor activation in the skin. The results indicate a significant reduction in pain responses when BoNT-A was coadministered with TD 1 .
  • Protein Delivery
    • Research Findings : TD 1 has been shown to mediate transdermal protein delivery effectively. In experiments with fusion proteins like human epidermal growth factor (hEGF), TD 1's activity was inhibited by energy inhibitors, confirming its reliance on cellular energy for function . This characteristic positions TD 1 as a promising candidate for developing new transdermal drugs targeting various conditions.
  • Gene-Drug Delivery Systems
    • Innovative Approaches : Recent studies have explored conjugating liposomes with TD 1 to target melanoma cells specifically. This approach aims to enhance the efficacy of gene-drug delivery systems, particularly for patients with BRAF mutations, demonstrating TD 1's versatility beyond simple drug delivery to complex therapeutic applications .

Comparative Analysis of Applications

Application AreaMechanismOutcomes/Findings
Transdermal Delivery of BoNT-AFacilitates penetration through skinNon-invasive administration reduces inflammation
Protein DeliveryEnergy-dependent permeationEffective delivery of hEGF; inhibited by energy blockers
Gene-Drug DeliveryLiposome conjugation with TD 1Targeted therapy for melanoma; enhances efficacy

Future Directions and Research Opportunities

The ongoing research into TD 1's capabilities suggests several future directions:

  • Expanded Therapeutic Uses : Further exploration into its application for delivering other therapeutic peptides and proteins could revolutionize treatment methodologies across various medical fields.
  • Combination Therapies : Investigating TD 1 in combination with other delivery systems may enhance therapeutic outcomes, particularly in oncology and chronic pain management.
  • Optimization Studies : Continued studies focusing on optimizing the peptide structure and delivery mechanisms will be crucial for maximizing efficacy and minimizing side effects.

相似化合物的比较

To contextualize TD 1’s utility, we compare its physicochemical properties, functional efficacy, and structural motifs with other transdermal-enhancing peptides (Table 1).

Table 1: Comparative Analysis of TD 1 and Similar Transdermal Peptides

Property TD 1 Cell-Penetrating Peptide (CPP) TAT SynB1 Zonula Occludens Toxin (Zot)
Amino Acid Length 11 9 18 12
Molecular Weight 1063.17 g/mol 1427.6 g/mol 2098.3 g/mol 1510.8 g/mol
Primary Target ATP1B1 Cell membrane Lipid bilayers Tight junctions
Solubility (H₂O) High Moderate Low High
Mechanism Binds ATP1B1 to enhance flux Electrostatic interactions Membrane destabilization Modulates paracellular transport
Thermal Stability Stable at -20°C (lyophilized) Degrades above 4°C Sensitive to pH changes Stable up to 37°C
Reported Efficacy 3–5x transdermal flux increase 2–4x cellular uptake enhancement 1.5–3x delivery improvement 2–6x mucosal permeability boost
Key Reference

Key Findings

This suggests a distinct mechanism unrelated to cationic charge-driven membrane interactions. Unlike Zot, which disrupts tight junctions via protease-activated receptor 2 (PAR2), TD 1 targets ATP1B1, a subunit critical for ion transport and epithelial barrier modulation .

Functional Advantages :

  • Solubility : TD 1 outperforms SynB1 in aqueous solubility, reducing formulation challenges .
  • Stability : Lyophilized TD 1 remains stable for years at -20°C, whereas TAT degrades rapidly under refrigeration .
  • Efficacy : TD 1’s 3–5x flux enhancement is comparable to Zot’s mucosal effects but with fewer off-target risks due to its ATP1B1 specificity .

Mechanistic Complexity: ATP1B1 binding may interfere with endogenous ion transport, necessitating dose optimization to avoid cytotoxicity .

生物活性

TD-1 is a synthetic peptide that has garnered attention for its unique biological properties, particularly in enhancing drug delivery across biological barriers. This article delves into the biological activity of TD-1, focusing on its mechanisms of action, applications in drug delivery, and significant research findings.

TD-1 (sequence: AC-SSSPSKH-CG) is characterized by its ability to penetrate the stratum corneum (SC) and facilitate the systemic uptake of therapeutic agents when applied topically. Its mechanism involves interactions with cellular membranes, promoting the translocation of macromolecules such as siRNA and botulinum neurotoxin type A (BoNT-A) through intact skin .

Biological Activity Overview

The biological activity of TD-1 can be summarized as follows:

  • Cell Penetration : TD-1 enhances the delivery of various macromolecules into cells by overcoming cellular membrane barriers.
  • Transdermal Delivery : It effectively facilitates the transdermal delivery of therapeutic agents, making it a promising candidate for treating skin diseases and enhancing systemic drug absorption.
  • Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, although further research is required to elucidate these effects fully.

Case Studies

Several studies have highlighted the efficacy of TD-1 in various applications:

  • Transdermal Drug Delivery : A study demonstrated that coadministration of TD-1 with BoNT-A resulted in significant transdermal absorption through intact skin, indicating its potential for cosmetic and therapeutic applications .
  • siRNA Delivery : In vitro experiments showed that TD-1 conjugated with siRNA led to significant gene knockdown in endothelial cells, outperforming controls without the peptide .
  • Enhanced Systemic Uptake : Research indicated that TD-1 could enhance the systemic uptake of topically applied drugs, marking it as a novel agent in transdermal drug delivery systems .

Data Tables

Study Findings Application
Chen et al. (2011)Demonstrated TD-1's ability to penetrate SC and enhance drug uptakeTransdermal drug delivery
Morris et al. (2020)Showed effective gene knockdown using TD-1 conjugated with siRNAGene therapy
Singh et al. (2023)Facilitated transdermal delivery of BoNT-ACosmetic applications

The mechanisms by which TD-1 exerts its biological activity include:

  • Cell Membrane Interaction : TD-1 interacts with lipid bilayers, facilitating membrane permeability and allowing for the internalization of conjugated therapeutic agents.
  • Endosomal Escape : Upon cellular uptake, TD-1 may assist in escaping endosomal degradation pathways, thereby increasing the bioavailability of delivered drugs .

常见问题

Q. What experimental models and protocols are recommended for evaluating TD-1's transdermal delivery efficacy?

Basic Research Question
TD-1’s efficacy is typically assessed using in vitro and in vivo models:

  • Cell experiments : HaCaT keratinocytes are treated with 0.5 mg/mL TD-1 for 2 hours at 37°C to study ATP1B1 localization .
  • Animal models : Adult male Sprague-Dawley (SD) rats (200 ± 10 g) receive 50 µg TD-1 via intraperitoneal (i.p.) administration for 6 hours to evaluate transdermal delivery of fusion proteins (e.g., TD-1-hEGF) .
  • Kinase assays : Dose-dependent interactions between TD-1 and ATP1B1 are tested by incubating 0.5 mg/mL TD-1 with cell lysates for 2 hours at 37°C .

Q. How can researchers design a study to investigate TD-1's mechanism of action via ATP1B1 binding?

Basic Research Question
Key methodological steps include:

ATP1B1 interaction assays : Use surface plasmon resonance (SPR) or co-immunoprecipitation to quantify binding affinity.

Competitive inhibition : Co-administer ouabain (500 µg) with TD-1-hEGF in SD rats to assess reduced transdermal delivery, confirming ATP1B1’s role .

Imaging : Track ATP1B1 membrane accumulation in HaCaT cells post-TD-1 treatment using immunofluorescence .

Q. What strategies address batch-to-batch variability in synthetic TD-1 peptides?

Advanced Research Question
Variability arises from differences in purity, salt content, and solubility. To mitigate:

  • Quality control : Request peptide content analysis, trifluoroacetic acid (TFA) removal (<1%), and mass spectrometry (MS) verification for sensitive assays .
  • Storage : Prepare aliquots and store at -20°C (use within 1 month) or -80°C (use within 6 months) to minimize degradation .

Q. How can conflicting data on TD-1's energy dependency be resolved?

Advanced Research Question
Studies suggest TD-1-mediated delivery requires energy ([7]), while others observe ouabain-induced inhibition ([1]). To reconcile:

  • Experimental replication : Repeat energy-depletion assays (e.g., ATP synthesis inhibitors) in ex vivo human skin models.
  • Mechanistic studies : Use live-cell imaging to correlate ATP1B1 conformational changes with TD-1 internalization under varying energy conditions .

Q. What protocols optimize TD-1 for siRNA delivery in non-follicular skin?

Advanced Research Question
Key steps include:

  • Formulation : Combine TD-1 with cationic cyclopeptides (e.g., TD-34) at 0.5 µmol in saline to enhance siRNA penetration .
  • Dosage : Apply 20 µg/mL TD-1 topically for 72 hours to achieve GAPDH knockdown in epidermal layers .
  • Validation : Use confocal microscopy to confirm transient pore formation in rat skin .

Q. How should researchers ensure reproducibility in TD-1 studies?

Methodological Guidance

  • Documentation : Adhere to Beilstein Journal guidelines for experimental sections, detailing compound preparation, purity (>98%), and characterization .
  • Data reporting : Include raw datasets (e.g., HPLC traces, animal trial metrics) in supplementary materials for peer review .

Q. What are the limitations of current TD-1 delivery models for clinical translation?

Advanced Research Question

  • Species specificity : Rat models may not fully replicate human skin permeability. Validate using ex vivo human skin .
  • Long-term effects : Assess local toxicity (e.g., hemolytic activity) via sheep RBC assays, as done for analogous peptides .

属性

CAS 编号

918629-48-8

分子式

C₄₀H₆₆N₁₄O₁₆S₂

分子量

1063.17

序列

One Letter Code: ACSSSPSKHCG

同义词

TD 1 (peptide)

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。